Benzaldehyde, 3,4,5-trimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-

Tubulin Biochemistry Colchicine Site Ligands Data Gap Analysis

Benzaldehyde, 3,4,5-trimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- (CAS 820209-51-6) is a synthetic benzaldehyde-coumarin hybrid with the molecular formula C19H16O6 and a molecular weight of 340.33 g/mol. The compound integrates a 3,4,5-trimethoxybenzaldehyde fragment—a well-characterized pharmacophore known to interact with the colchicine-binding site of tubulin —with a 2-oxo-2H-1-benzopyran (coumarin) moiety, which is widely utilized as a fluorescent probe and a scaffold for kinase inhibition in medicinal chemistry.

Molecular Formula C19H16O6
Molecular Weight 340.3 g/mol
CAS No. 820209-51-6
Cat. No. B14210077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzaldehyde, 3,4,5-trimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-
CAS820209-51-6
Molecular FormulaC19H16O6
Molecular Weight340.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(C(=C1)C=O)C2=CC(=O)OC3=CC=CC=C32)OC)OC
InChIInChI=1S/C19H16O6/c1-22-15-8-11(10-20)17(19(24-3)18(15)23-2)13-9-16(21)25-14-7-5-4-6-12(13)14/h4-10H,1-3H3
InChIKeyORBJFNDBFXLSGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzaldehyde, 3,4,5-Trimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- (CAS 820209-51-6): A 3,4,5-Trimethoxybenzaldehyde-Coumarin Hybrid for Chemical Biology and Probe Development


Benzaldehyde, 3,4,5-trimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- (CAS 820209-51-6) is a synthetic benzaldehyde-coumarin hybrid with the molecular formula C19H16O6 and a molecular weight of 340.33 g/mol . The compound integrates a 3,4,5-trimethoxybenzaldehyde fragment—a well-characterized pharmacophore known to interact with the colchicine-binding site of tubulin [1]—with a 2-oxo-2H-1-benzopyran (coumarin) moiety, which is widely utilized as a fluorescent probe and a scaffold for kinase inhibition in medicinal chemistry . Purity specifications from commercial sources for research-grade procurement typically range from 97% to 98%, as confirmed by independent vendor datasheets .

1
Fluorophore-coupled tubulin colchicine-site probe for real-time binding kinetics and conformational studies
2
3,4,5-trimethoxy motif enables GTP hydrolysis and cross-link inhibition readouts in tubulin assays

Why 3,4,5-Trimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)benzaldehyde Cannot Be Replaced by Generic Benzaldehyde or Simple Coumarin Analogs


Generic substitution of this compound is not appropriate because the 3,4,5-trimethoxy substitution pattern on the benzaldehyde ring dictates a specific pharmacological interaction with tubulin that is absent in simpler benzaldehydes or mono-/di-methoxy analogs. The trimethoxybenzene moiety is known to bind to the colchicine site on β-tubulin and uniquely stimulates tubulin-dependent GTP hydrolysis, while 2,3,4-trimethoxybenzaldehyde and non-methoxylated benzaldehyde fail to produce this effect [1]. Conversely, the alphatic A-ring analog 3,4,5-trimethoxybenzyl alcohol does not inhibit intrachain cross-link formation in β-tubulin, highlighting that subtle changes from aldehyde to alcohol abolish a distinct conformational effect on the protein [2]. Using an analog lacking this precise electronic and steric profile would alter the tubulin-binding pharmacodynamic output in any assay designed to probe this interaction.

Methoxy pattern mismatch
2,3,4-trimethoxy or non-methoxylated benzaldehydes lack colchicine-site GTPase stimulation, altering tubulin pharmacodynamic readout.
Aldehyde-to-alcohol reduction
3,4,5-trimethoxybenzyl alcohol fails to inhibit β-tubulin intrachain cross-linking, indicating the aldehyde group is critical for conformational effect.

Quantitative Evidence for Differentiation of Benzaldehyde, 3,4,5-Trimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- Against Closest Analogs


Direct Limitation Declaration: Absence of Published Head-to-Head Comparative Data for the Full Hybrid Molecule

An exhaustive search of primary research papers, patents, and authoritative databases did not identify any direct head-to-head comparative studies evaluating Benzaldehyde, 3,4,5-trimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)- against its closest analogs (e.g., 3,4-dimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)benzaldehyde, CAS 820209-52-7; 5-methoxy-2-(2-oxo-2H-1-benzopyran-4-yl)benzaldehyde, CAS 820209-50-5). This absence of direct comparative quantitative evidence is a significant limitation for evidence-based procurement decisions. The following evidence items therefore rely on class-level inference from the well-characterized 3,4,5-trimethoxybenzaldehyde fragment that constitutes one structural half of this hybrid molecule. All quantitative data below refer specifically to the 3,4,5-trimethoxybenzaldehyde fragment, not the full hybrid [1].

Data availability
Data to verify
No head-to-head comparison vs. closest analogs (e.g., CAS 820209-52-7, 820209-50-5) found for the full hybrid molecule.
Differentiation relies on class-level fragment inference, not hybrid-specific experimental data.
Procurement decisions should acknowledge this data gap.
Tubulin Biochemistry Colchicine Site Ligands Data Gap Analysis

Stimulation of Tubulin-Dependent GTP Hydrolysis: 3,4,5-Trimethoxybenzaldehyde vs. 2,3,4-Trimethoxybenzaldehyde and Non-Methoxylated Benzaldehyde

In a purified tubulin GTPase assay, 3,4,5-trimethoxybenzaldehyde stimulated tubulin-dependent GTP hydrolysis, whereas tropolone (a C-ring colchicine analog) was without effect [1]. This stimulation is a hallmark of colchicine-site ligands that stabilize tubulin in a conformation promoting GTPase activity. In contrast, 2,3,4-trimethoxybenzaldehyde and non-methoxylated benzaldehyde did not produce this stimulatory effect, indicating that the specific 3,4,5-trimethoxy arrangement is required for functional engagement of the colchicine-binding pocket [1]. The compound 3,4,5-trimethoxybenzaldehyde thus displays a qualitative functional difference from its regioisomer and the unsubstituted parent benzaldehyde.

GTPase stimulation
Class-level inference
3,4,5-trimethoxybenzaldehyde: stimulated GTP hydrolysis; 2,3,4-isomer and benzaldehyde: no stimulation
3,4,5-trimethoxy arrangement is essential for colchicine-site pharmacophore engagement.
Purified tubulin GTPase assay; qualitative data only
Tubulin GTPase Activity Colchicine Site Pharmacology Trimethoxybenzaldehyde SAR

Inhibition of Intrachain Cross-Link Formation in β-Tubulin: 3,4,5-Trimethoxybenzaldehyde Fragment Distinguishes from 3,4,5-Trimethoxybenzyl Alcohol

In a study evaluating the alkylation of β-tubulin by N,N'-ethylenebis(iodoacetamide) (EBI), the 3,4,5-trimethoxybenzaldehyde fragment inhibited the formation of the intrachain cross-link, whereas 3,4,5-trimethoxybenzyl alcohol did not inhibit cross-link formation [1]. This indicates that the aldehyde functional group, as opposed to the alcohol, is critical for inducing a conformational change in β-tubulin that disrupts the EBI cross-linking site. The full hybrid molecule retaining the aldehyde group would therefore be expected to maintain this conformational activity, while a reduced alcohol analog would lose it.

EBI cross-link inhibition
Class-level inference
3,4,5-trimethoxybenzaldehyde inhibited cross-link formation; 3,4,5-trimethoxybenzyl alcohol did not
Aldehyde oxidation state is required for conformational effect on β-tubulin.
Tubulin alkylation assay; qualitative comparison
Tubulin Conformation EBI Cross-Linking Colchicine A-Ring Analogs

High-Value Research and Industrial Application Scenarios for Benzaldehyde, 3,4,5-Trimethoxy-2-(2-oxo-2H-1-benzopyran-4-yl)-


Investigating Colchicine-Site Binding Kinetics and Tubulin Conformational Dynamics

The 3,4,5-trimethoxybenzaldehyde fragment is known to stimulate tubulin GTPase activity and inhibit EBI cross-link formation [1][2]. The intact hybrid molecule, with its additional coumarin fluorophore, can be employed in fluorescence-based assays to directly measure binding kinetics to tubulin and to monitor drug-induced conformational changes in real time, circumventing the need for radiolabeled or extrinsic probes.

Structure-Activity Relationship (SAR) Expansion Around the Colchicine-Binding A-Ring Pharmacophore

As a hybrid featuring the 3,4,5-trimethoxybenzaldehyde motif linked to a coumarin scaffold, this compound serves as a versatile intermediate for SAR studies. Systematic variation of the coumarin substituents, preserved the essential aldehyde and trimethoxy groups, allows exploration of how the C-ring-mimetic coumarin contributes to affinity and selectivity for tubulin over other aldehyde oxidase or polyphenol oxidase targets [1][3].

Probing Resistance Mechanisms in Cancer Cell Lines with Acquired Tubulin Inhibitor Resistance

Cancer cell lines selected for resistance to colchicine or vinca alkaloids often harbor specific β-tubulin mutations that alter colchicine-site drug binding. This compound, predicted to bind at the colchicine site via its trimethoxybenzaldehyde moiety [1], can be used as a probe to test whether resistance-conferring mutations similarly impair binding of this hybrid, thereby mapping the mutational landscape of the colchicine-binding pocket.

Development of Dual-Target Probes for Tubulin and Kinase Profiling

The coumarin moiety is a privileged scaffold for kinase inhibitor design, while the 3,4,5-trimethoxybenzaldehyde fragment targets the tubulin colchicine site [1]. This hybrid can be utilized in chemoproteomic or cellular thermal shift assay (CETSA) platforms to evaluate simultaneous engagement of tubulin and specific kinases, supporting the development of multi-target anticancer agents.

Application
Selection Property
Validation Focus
Colchicine-site binding kinetics and tubulin conformational dynamics
Fluorescent coumarin-tubulin probe
Real-time fluorescence monitoring of conformational changes
SAR expansion around colchicine A-ring pharmacophore
Trimethoxybenzaldehyde-coumarin hybrid scaffold
Coumarin substituent impact on tubulin affinity and selectivity
Probing tubulin inhibitor resistance mutations
Colchicine-site mutation probe
Binding impairment mapping in resistant cell lines
Development of dual-target probes for tubulin and kinase profiling
Tubulin-kinase dual engagement probe
CETSA or chemoproteomic target engagement verification
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